LY108742
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Overview
Description
LY108742 is a synthetic organic compound known for its role as an antagonist of the 5-hydroxytryptamine 2 receptor (5-HT2 receptor). This compound has been studied extensively for its pharmacological properties and potential therapeutic applications .
Preparation Methods
The synthesis of LY108742 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
LY108742 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LY108742 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of 5-HT2 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating disorders related to the 5-HT2 receptor, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.
Mechanism of Action
LY108742 exerts its effects by binding to the 5-HT2 receptor, thereby blocking the action of serotonin. This antagonistic action prevents serotonin from activating the receptor, leading to changes in cellular signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of intracellular calcium levels .
Comparison with Similar Compounds
LY108742 is similar to other 5-HT2 receptor antagonists, such as LY53857 and LY86057. it is unique in its specific binding affinity and selectivity for the 5-HT2 receptor. Compared to LY53857, this compound has a higher affinity for the rat 5-HT2 receptor, making it a valuable tool for studying species-specific differences in receptor pharmacology .
Similar Compounds
- LY53857
- LY86057
- Other ergoline derivatives with varying substituents at the N1 position .
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C21H28N2O3/c1-12(24)13(2)26-21(25)15-8-17-16-6-5-7-18-20(16)14(10-22(18)3)9-19(17)23(4)11-15/h5-7,10,12-13,15,17,19,24H,8-9,11H2,1-4H3 |
InChI Key |
YLCYDARNSJPGCV-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CN(C4=CC=CC2=C34)C)N(C1)C)O |
Canonical SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CN(C4=CC=CC2=C34)C)N(C1)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY108742; LY 108742; LY-108742. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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